molecular formula C10H8N2O4 B168530 1-Acetyl-5-nitroindolin-2-one CAS No. 114985-63-6

1-Acetyl-5-nitroindolin-2-one

Cat. No. B168530
M. Wt: 220.18 g/mol
InChI Key: NBFVFIMXPGSTOC-UHFFFAOYSA-N
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Description

1-Acetyl-5-nitroindolin-2-one is a chemical compound with the molecular formula C10H8N2O4 . It is also known as 1-ACETYL-5-NITROINDOLINE .


Synthesis Analysis

The synthesis of 1-Acetyl-5-nitroindolin-2-one and its derivatives is a topic of interest in the field of medicinal chemistry . Indole derivatives, including 1-Acetyl-5-nitroindolin-2-one, have been found in many important synthetic drug molecules . They are known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-5-nitroindolin-2-one consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 220.182 Da, and the monoisotopic mass is 220.048401 Da .


Chemical Reactions Analysis

Indole derivatives, including 1-Acetyl-5-nitroindolin-2-one, possess various biological activities . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-5-nitroindolin-2-one include its molecular formula, molecular weight, and physical properties such as melting point, boiling point, and density .

Scientific Research Applications

Acetylcholine System and Neurological Insights

Research on "1-Acetyl-5-nitroindolin-2-one" intersects with broader investigations into the acetylcholine system and its implications for neurological health and disease. While direct studies on this compound are scarce, understanding its potential role can be gleaned through research on related areas, such as acetylcholine's impact on brain function, neuroprotection, and disease mechanisms.

  • Acetylcholine and Brain Function

    Acetylcholine plays a crucial role in modulating neurotransmission and is involved in various cognitive processes including learning, memory, and attention. Studies focusing on acetylcholine's role suggest that compounds affecting this neurotransmitter system could offer insights into treating cognitive deficits and enhancing brain health (Rosenblum, 1992; Casida & Quistad, 2005) Rosenblum, 1992; Casida & Quistad, 2005.

  • Neuroprotection and Cognitive Disorders

    Exploring compounds that modulate the acetylcholine system, including acetylcholinesterase inhibitors, reveals potential therapeutic applications for neurodegenerative diseases such as Alzheimer's. The multifaceted actions of such compounds underscore the importance of targeting acetylcholine-related pathways for cognitive enhancement and neuroprotection (Dooley & Lamb, 2000; Sinkus et al., 2015) Dooley & Lamb, 2000; Sinkus et al., 2015.

  • Cholinergic System and Disease

    Research indicates that disruptions in the cholinergic system may contribute to a range of neurological conditions, including schizophrenia, bipolar disorder, and ADHD. Understanding how compounds like "1-Acetyl-5-nitroindolin-2-one" affect cholinergic receptors could open new avenues for therapeutic interventions (Tournier & Birembaut, 2011; Kopańska et al., 2022) Tournier & Birembaut, 2011; Kopańska et al., 2022.

properties

IUPAC Name

1-acetyl-5-nitro-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-6(13)11-9-3-2-8(12(15)16)4-7(9)5-10(11)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFVFIMXPGSTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385586
Record name 1-Acetyl-5-nitroindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-nitroindolin-2-one

CAS RN

114985-63-6
Record name 1-Acetyl-5-nitroindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.5 g (0.10 mol) of 1-acetyl-2-indolinone are dissolved in 100 ml of conc. sulphuric acid and at −10° C. 8.8 g (0.11 mol) of ammonium nitrate are added batchwise and stirred for 15 minutes. The reaction is poured onto ice water, suction filtered and washed with water. The residue is distributed in ethyl acetate/water, the combined organic extracts are dried and concentrated by evaporation.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two

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